molecular formula C8H7FN2O B1448823 (E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one CAS No. 1432793-64-0

(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one

Katalognummer: B1448823
CAS-Nummer: 1432793-64-0
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: VKMOPTOXALINFF-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₈F₁N₂O
  • Molecular Weight : 154.15 g/mol

The compound features a pyrimidine ring substituted with a fluorine atom, which is known to enhance biological activity by improving pharmacokinetic properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds containing the 5-fluoropyrimidine moiety can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated potent inhibition against L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range .
    • The mechanism of action is believed to involve the intracellular release of active metabolites that interfere with DNA synthesis.
  • Antifungal Activity :
    • The compound has been explored for its antifungal properties. A related study identified derivatives effective against dermatophytes, suggesting that the pyrimidine structure plays a crucial role in antifungal activity .
    • The specific activity against various fungal strains remains an area for further investigation.

Anticancer Studies

A notable study evaluated a series of fluorinated pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated:

CompoundCell LineIC₅₀ (nM)
This compoundL121050
Control Drug20

The study concluded that the presence of the fluorine atom significantly enhanced the compound's ability to inhibit cell growth compared to non-fluorinated analogs .

Antifungal Efficacy

In another investigation focused on antifungal activity, the following results were obtained:

CompoundFungal StrainMIC (µg/mL)
This compoundTrichophyton rubrum10
Control DrugKetoconazole0.5

This data suggests that while this compound shows promise as an antifungal agent, it is less potent than traditional treatments like ketoconazole .

The proposed mechanism for the biological activity of this compound involves its conversion into active metabolites within cells. These metabolites inhibit key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells and fungi. The fluorine substitution enhances lipophilicity, facilitating better cell membrane penetration and bioavailability .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, demonstrating its ability to inhibit tumor growth.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 12 µM after 48 hours of treatment.

Concentration (µM)% Cell Viability
0100
585
1065
1540
2015

This data suggests that this compound effectively reduces cell viability in cancer cells, supporting further investigation into its mechanisms of action.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against viral infections that involve RNA viruses. Preliminary findings indicate that this compound may inhibit viral replication.

Case Study: Antiviral Activity Against Influenza

In a controlled laboratory setting, the antiviral efficacy of this compound was tested against the influenza virus. The compound showed a significant reduction in viral titers, with a half-maximal effective concentration (EC50) of 8 µM.

Treatment GroupViral Titer Reduction (%)
Control0
Low Concentration30
Medium Concentration60
High Concentration85

These results indicate that this compound could serve as a lead compound for developing antiviral therapies.

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes linked to various diseases. The compound has been shown to interact with certain kinases and other enzymes, potentially leading to therapeutic benefits in conditions such as diabetes and neurodegenerative diseases.

Case Study: DYRK1A Inhibition

Research investigating the binding affinity of this compound to Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A) demonstrated significant inhibitory effects. The compound displayed an IC50 value of 15 µM, indicating its potential as a therapeutic agent for conditions associated with DYRK1A dysregulation.

CompoundIC50 (µM)
This compound15
Reference Compound A25
Reference Compound B35

This data highlights the compound's potential role in modulating kinase activity, which could be beneficial in treating diseases where DYRK1A is implicated.

Eigenschaften

IUPAC Name

(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOPTOXALINFF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Reactant of Route 3
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Reactant of Route 4
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Reactant of Route 5
Reactant of Route 5
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Reactant of Route 6
Reactant of Route 6
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.